molecular formula C21H19Cl2NO B15155722 N-benzyl-1-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}methanamine

N-benzyl-1-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}methanamine

Cat. No.: B15155722
M. Wt: 372.3 g/mol
InChI Key: BRHWOEBIRKIZAU-UHFFFAOYSA-N
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Description

BENZYL({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINE is a complex organic compound characterized by the presence of benzyl, chlorophenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-[(2-chlorophenyl)methoxy]benzyl chloride with benzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

BENZYL({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases or acids for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield chlorinated benzyl derivatives, while substitution reactions can produce a variety of substituted benzylamines.

Scientific Research Applications

BENZYL({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of BENZYL({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzylamines and chlorophenyl derivatives, such as:

  • BENZYL(2-CHLOROPHENYL)AMINE
  • BENZYL(4-CHLOROPHENYL)AMINE
  • 5-CHLORO-2-METHOXYBENZYLAMINE

Uniqueness

What sets BENZYL({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINE apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and modifications.

Properties

Molecular Formula

C21H19Cl2NO

Molecular Weight

372.3 g/mol

IUPAC Name

N-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-phenylmethanamine

InChI

InChI=1S/C21H19Cl2NO/c22-19-10-11-21(25-15-17-8-4-5-9-20(17)23)18(12-19)14-24-13-16-6-2-1-3-7-16/h1-12,24H,13-15H2

InChI Key

BRHWOEBIRKIZAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3Cl

Origin of Product

United States

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